molecular formula C18H40N6O6 B12972157 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)

1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)

Cat. No.: B12972157
M. Wt: 436.5 g/mol
InChI Key: IWNWUGLDOVFZHJ-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is a complex organic compound with the molecular formula C18H40N6O6. It is known for its unique structure, which includes multiple ethoxy and amino groups, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) typically involves the reaction of butane-1,4-diamine with 3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while substitution reactions can produce various substituted ureas .

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)urea)
  • 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)urea)

Uniqueness

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is unique due to its multiple amino and ethoxy groups, which provide a high degree of flexibility and reactivity. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

Molecular Formula

C18H40N6O6

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea

InChI

InChI=1S/C18H40N6O6/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26)

InChI Key

IWNWUGLDOVFZHJ-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN

Origin of Product

United States

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